5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . Ring closure of β-amino ester resulted in tricyclic pyrimidinones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[2.2.2]octane structure . The condensed γ-lactone ring forces the molecules into a stereo structure .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it has been used to synthesize hybrid oligomers of various lengths by combining with proteinogenic α-amino acids .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its IUPAC name is methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride .Scientific Research Applications
Synthesis and Stereochemistry
Research has demonstrated the synthesis and transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives, highlighting a method for preparing compounds with complex stereochemistry via dihydro-1,3-oxazine or γ-lactone intermediates. This process is crucial for the stereoselective functionalization of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives, which are valuable in the synthesis of tricyclic pyrimidinones and other bicyclic structures with defined stereochemistry (Palkó, Sohár, & Fülöp, 2011).
Enantiomer Synthesis
Another pivotal research area involves the synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and its saturated analogues, highlighting the significance of optical resolution and stereochemical purity in the synthesis of biologically active compounds. This work not only elucidates methods for achieving high stereochemical control but also underscores the importance of these compounds as intermediates for further chemical transformations (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).
Peptidomimetics and Bioactive Compounds
Research into the synthesis of a new branched tetrahydrofurane δ-sugar amino acid from a pyrolysis product of cellulose introduces a novel approach to creating bioactive compounds with potential applications in the design of peptidomimetics. This approach underscores the versatility of bicyclic structures in mimicking biologically significant motifs and offers a pathway to novel drug design and synthesis (Defant et al., 2011).
Transport Applications
Investigations into the transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids reveal the potential of these compounds to interact specifically with Na+-independent membrane transport systems. Such studies highlight the biomedical relevance of bicyclic amino acids in modulating cellular uptake mechanisms, offering insights into their therapeutic potential (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Mechanism of Action
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
, also known as AT27940 , is a compound of interest in the field of bioorganic chemistry.
Target of Action
It’s known that similar compounds have been used as scaffolds for foldamers and chiral catalysts .
Mode of Action
It’s known that similar compounds can induce a highly stable reverse-turn when incorporated in the central position of tripeptides .
Biochemical Pathways
Similar compounds have been used in the synthesis of new generations of bioactive compounds such as antibiotics, enzyme inhibitors, and antitumor agents .
Result of Action
Similar compounds have been used to stabilize original structures in foldamer science with recent successes in health, material science, and catalysis .
Action Environment
It’s known that similar compounds have been used in asymmetric synthesis, indicating that they may be sensitive to stereochemical considerations .
Safety and Hazards
Properties
IUPAC Name |
5-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-4-5-1-2-6(8)3-7(5)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMOKDGMBODXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1CC2C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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